molecular formula C19H24N2S B1679164 Profenamine CAS No. 522-00-9

Profenamine

Cat. No. B1679164
CAS RN: 522-00-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-UHFFFAOYSA-N
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Patent
US08637503B2

Procedure details

In other studies, racemic ethopropazine hydrochloride salt was mixed with methylene chloride and 2M sodium hydroxide. The resulting suspension was agitated and the organic layer collected. After drying, the solvent was removed by rotary evaporation to give racemic ethopropazine base (4.0 g, 0.013 mol) that reacted with dibenzoyl-D-tartaric acid (4.4 g, 0.012 mol) in acetone with agitation. A white precipitate was collected after a few hours. After two recrystallization steps from absolute ethanol, a 99+% crystal was obtained, which was converted to ethopropazine hydrochloride salt. Yield: 20%. From the mother liquor, another diastereomeric salt was obtained as white precipitate, which was also recrystalized twice from absolute ethanol before converting to hydrochloride salt. Yield: 20%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:6]([CH2:8][N:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2)[CH3:7])[CH2:4][CH3:5].Cl.[OH-].[Na+]>C(Cl)Cl>[CH3:5][CH2:4][N:3]([CH:6]([CH2:8][N:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2)[CH3:7])[CH2:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C(C)CN1C=2C=CC=CC2SC3=C1C=CC=C3.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer collected
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)C(C)CN1C=2C=CC=CC2SC3=C1C=CC=C3
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.013 mol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.